2-(4-bromophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide, with the CAS number 874138-00-8, is a synthetic compound that belongs to the class of acetamides. Its molecular formula is , and it has a molecular weight of 418.3 g/mol. The compound is characterized by the presence of a bromophenoxy group, a fluorobenzyl moiety, and a furan ring, making it of interest in various scientific research applications, particularly in medicinal chemistry and drug development.
The synthesis of 2-(4-bromophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and to confirm the structure of the final product.
The molecular structure of 2-(4-bromophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide can be represented in various formats:
C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Br)F
LAYXYFUSKGSPAX-UHFFFAOYSA-N
The compound features a complex arrangement that includes a furan ring, which contributes to its potential biological activity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions require specific conditions regarding pH, temperature, and catalysts to optimize yield and minimize side reactions.
Potential mechanisms may involve:
Further studies are necessary to elucidate its precise mechanism and biological targets through experimental assays.
While specific data on density and boiling points are often not available for proprietary compounds like this one, general properties include:
Key chemical properties include:
2-(4-bromophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide has potential applications in:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3